molecular formula C13H23Cl3N2O B14717751 1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride CAS No. 20014-03-3

1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride

Cat. No.: B14717751
CAS No.: 20014-03-3
M. Wt: 329.7 g/mol
InChI Key: JMSKXSQJXIDIBJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride is a chemical compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-o-toluidine with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-o-toluidine: A related compound with similar structural features but different functional groups.

    Isopropylamine: A simpler amine that shares the isopropyl group with the compound .

Uniqueness

1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

20014-03-3

Molecular Formula

C13H23Cl3N2O

Molecular Weight

329.7 g/mol

IUPAC Name

1-(4-chloro-2-methylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C13H21ClN2O.2ClH/c1-9(2)15-7-12(17)8-16-13-5-4-11(14)6-10(13)3;;/h4-6,9,12,15-17H,7-8H2,1-3H3;2*1H

InChI Key

JMSKXSQJXIDIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC(CNC(C)C)O.Cl.Cl

Origin of Product

United States

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